N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride
CAS No.: 1144037-34-2
Cat. No.: VC3090388
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride - 1144037-34-2](/images/structure/VC3090388.png)
Specification
CAS No. | 1144037-34-2 |
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Molecular Formula | C13H18Cl2N2O |
Molecular Weight | 289.2 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H |
Standard InChI Key | QDXMCZVDQKLONM-UHFFFAOYSA-N |
SMILES | C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
Chemical Identity and Nomenclature
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride belongs to the piperidine carboxamide family of compounds. Its structure features a central piperidine ring with a carboxamide group at the 4-position and a 4-chlorobenzyl substituent on the piperidine nitrogen. The compound is presented as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
Molecular Structure Analysis
The molecular structure comprises several key components:
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A six-membered piperidine heterocyclic ring
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A carboxamide (-CONH-) functional group at the 4-position of the piperidine
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A 4-chlorophenyl group connected via a methylene bridge to the piperidine nitrogen
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A hydrochloride salt formation
This structural arrangement bears similarities to other piperidine derivatives that have been explored for various biological activities. Related structures include compounds like N-[(4-chlorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide, which contains an additional naphthylethyl substituent on the piperidine nitrogen .
Physicochemical Properties
Based on the analysis of related piperidine derivatives, the following physicochemical properties can be estimated for N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride:
Property | Value | Notes |
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Molecular Formula | C₁₃H₁₇ClN₂O·HCl | Hydrochloride salt form |
Molecular Weight | ~289 g/mol | Estimated based on structure |
Physical Appearance | Crystalline solid | Typical for hydrochloride salts |
Solubility | Water-soluble | Enhanced by hydrochloride salt formation |
Melting Point | Estimated 180-220°C | Based on similar compounds |
LogP | ~2.5-3.5 | Predicted moderate lipophilicity |
Synthetic Routes and Preparation Methods
General Synthetic Approaches
The synthesis of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride typically follows established methods for piperidine carboxamide derivatives. Synthetic strategies often involve:
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Formation of the piperidine-4-carboxylic acid core structure
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Functionalization of the piperidine nitrogen with a 4-chlorobenzyl group
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Amide bond formation at the 4-position
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Conversion to the hydrochloride salt
Key Intermediates and Precursors
Several key intermediates may be involved in the synthesis, including:
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Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate derivatives as described in related compounds
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Piperidine-4-carboxylic acid precursors
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4-chlorobenzylamine or 4-chlorobenzyl halides as alkylating agents
Biological Activity and Pharmacological Applications
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on related compounds indicate that substitution patterns significantly influence biological activity. Research has shown that:
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The 4-chlorophenyl moiety often contributes to enhanced binding affinity to target proteins
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The piperidine ring conformation affects the compound's ability to interact with biological targets
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The carboxamide functional group likely participates in hydrogen bonding interactions within binding pockets of target proteins
Studies on structurally similar compounds have revealed that modifications to the piperidine ring and substitution patterns on the aromatic ring significantly affect biological activity, particularly regarding selectivity for different kinases.
Pharmacokinetic Properties
Based on studies of related compounds, N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride may exhibit:
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Reasonable absorption when administered orally
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Moderate distribution throughout body tissues
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Metabolic stability influenced by the piperidine and amide groups
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Low to moderate clearance rates
The pharmacokinetic profile of similar compounds shows reasonable absorption with low to moderate clearance rates across species, indicating potential for further development in pharmaceutical applications.
Analytical Methods and Characterization
Spectroscopic Characterization
Characterization of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the piperidine ring protons, methylene bridge, and aromatic protons
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¹³C NMR would identify the carboxamide carbon and other distinctive carbon environments
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Infrared (IR) Spectroscopy
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Expected to show characteristic bands for N-H stretching (3300-3500 cm⁻¹)
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C=O stretching of the amide group (1630-1690 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
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Mass Spectrometry
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Would provide molecular weight confirmation and fragmentation pattern analysis
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Crystallographic Analysis
Crystal structure determination would provide definitive confirmation of the three-dimensional arrangement of atoms in this compound. For related compounds, such as N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallographic data has been published with CCDC Number 834445 , offering insights into potential crystal packing and intermolecular interactions for our compound of interest.
Future Research Directions and Perspectives
Structure Optimization Strategies
Future research could focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties:
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Substitution patterns on the aromatic ring to modulate electronic properties
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Modification of the piperidine ring to adjust conformational flexibility
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Bioisosteric replacement of the carboxamide group to alter hydrogen bonding capabilities
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Alternative salt forms to optimize solubility and stability profiles
Computational Studies and Predictive Models
Computational approaches could help predict:
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Binding affinities to potential target proteins
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ADME properties (Absorption, Distribution, Metabolism, Excretion)
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Toxicity profiles and potential off-target interactions
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